molecular formula C5H8N2O2 B14475828 2-Cyanoethyl methylcarbamate CAS No. 71243-31-7

2-Cyanoethyl methylcarbamate

Cat. No.: B14475828
CAS No.: 71243-31-7
M. Wt: 128.13 g/mol
InChI Key: TXIVAJQVUHCWAM-UHFFFAOYSA-N
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Description

2-Cyanoethyl methylcarbamate is a carbamate derivative characterized by a cyanoethyl group (-CH2CH2CN) and a methylcarbamate moiety (-OCONHCH3). For instance, 2-cyanoethyl phosphoramidite chemistry is widely used in oligonucleotide synthesis, as demonstrated in RNA labeling studies involving modified TAR RNA . This highlights the compound’s relevance in biochemical research, particularly in nucleic acid modification.

Properties

CAS No.

71243-31-7

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-cyanoethyl N-methylcarbamate

InChI

InChI=1S/C5H8N2O2/c1-7-5(8)9-4-2-3-6/h2,4H2,1H3,(H,7,8)

InChI Key

TXIVAJQVUHCWAM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Structural Differences

The following table summarizes key structural and functional differences between 2-cyanoethyl methylcarbamate and related carbamates:

Compound Name Chemical Formula CAS Number Key Functional Groups Primary Applications/Risks
2-Cyanoethyl methylcarbamate Not explicitly provided Not available Cyanoethyl, methylcarbamate Inferred: Biochemical synthesis
2-Cyano-N-[(methylamino)carbonyl]acetamide C5H7N3O2 6972-77-6 Cyano, methylcarbamoyl Limited toxicological data
Methyl (2,2-dimethoxyethyl)carbamate C6H13NO5 Not provided Dimethoxyethyl, methylcarbamate Stable under storage; incomplete toxicity data
Carbaryl (1-Naphthyl methylcarbamate) C12H11NO2 63-25-2 Naphthyl, methylcarbamate Banned pesticide; acute toxicity

Regulatory and Handling Considerations

  • Carbamates with Cyano Groups: Compounds like 2-cyanoethyl derivatives require stringent handling protocols, including gloves, face shields, and respiratory protection, as seen in methyl 2-cyanoacrylate safety guidelines .
  • Banned Compounds : Carbaryl’s prohibition underscores regulatory scrutiny of methylcarbamates with aromatic substituents .
  • Data Gaps: Methyl (2,2-dimethoxyethyl)carbamate and 2-cyano-N-[(methylamino)carbonyl]acetamide highlight the need for further toxicological studies to assess chronic exposure risks .

Research and Industrial Implications

The comparison reveals critical trade-offs between functional utility and safety:

  • Biochemical Synthesis: Cyanoethyl-containing carbamates enable precise RNA modifications but require controlled environments to mitigate ammonia exposure .
  • Agricultural Legacy : Carbaryl’s phase-out demonstrates the environmental and health risks of persistent carbamates, guiding modern pesticide design .
  • Safety Prioritization : Incomplete toxicity data for newer carbamates necessitate precautionary measures, such as OSHA-compliant personal protective equipment .

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